3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
Description
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with amino (NH₂), chloro (Cl), and methyl (CH₃) groups at positions 3, 5, and 1, respectively. This compound is commercially available for research applications, with pricing tiers ranging from €31.00 for 250 mg to €1,340.00 for 25 g .
Properties
IUPAC Name |
3-amino-5-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAAYUPTIQIFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with ammonia in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The following table summarizes key differences between 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one and analogs identified in the literature:
Detailed Analysis of Key Analog Features
Substituent Effects on Solubility and Bioavailability
- 5-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone dihydrochloride : The dihydrochloride salt form significantly improves aqueous solubility compared to the neutral target compound. This property is advantageous for intravenous formulations.
Reactivity and Functional Group Interactions
- 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one : The sulfonyl group acts as a strong electron-withdrawing moiety, increasing electrophilicity at the pyridinone ring. This contrasts with the target compound’s electron-donating amino group, which may stabilize resonance structures.
- 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one : The oxolane ring introduces a rigid, oxygen-containing heterocycle, which could enhance hydrogen-bonding interactions in biological systems.
Biological Activity
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1441769-24-9) is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmacological agents.
The molecular formula of this compound is C₆H₇ClN₂O, and it has a molecular weight of 160.58 g/mol. Its structure features a dihydropyridine ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino and chloro groups enhances its binding affinity and selectivity towards various molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.
Enzyme Inhibition
Inhibitory effects on certain enzymes have been documented. For example, it may act as a reversible inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This property raises concerns regarding potential drug-drug interactions but also highlights its utility in drug design.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria with an IC50 value of approximately 12 µg/mL.
| Compound | IC50 (µg/mL) | Target Organism |
|---|---|---|
| 3-Amino-5-chloro... | 12 | Staphylococcus aureus |
| Control | >50 | - |
Study 2: Anticancer Mechanism
A recent study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 60 |
| 15 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
